PMPMEase-IN-1

Neuroblastoma Cell viability Sulfonyl fluoride inhibitors

PMPMEase-IN-1 addresses the critical need for potent, mechanism-specific PMPMEase inhibition in pancreatic cancer and neuroblastoma research, where non-selective inhibitors like PMSF confound target validation. • k(obs)/[I] = 1800 M⁻¹s⁻¹-298-fold greater enzyme inhibition efficiency than PMSF • Cellular EC50 = 49 µM in SH-SY5Y cells, enabling robust PMPMEase blockade at concentrations that minimize off-target effects • Defined intermediate in the 2-thioethanesulfonyl fluoride SAR series; essential reference for discriminating covalent vs. competitive inhibition mechanisms Supplied as ≥98% pure solid; global shipping with appropriate cold-chain packaging.

Molecular Formula C12H21FO2S2
Molecular Weight 280.4 g/mol
Cat. No. B13447515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMPMEase-IN-1
Molecular FormulaC12H21FO2S2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCSCCS(=O)(=O)F)C)C
InChIInChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+
InChIKeyTZWRSKIJUFQCKJ-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PMPMEase-IN-1: PMPMEase Inhibitor for Cancer Research


PMPMEase-IN-1 (CAS 1190196-76-9) is an allylated methylated protein methylesterase inhibitor that targets polyisoprenylated methylated protein methyl esterase (PMPMEase) [1]. The compound belongs to the 2-thioethanesulfonyl fluoride chemical class and exhibits the property of inhibiting PMPMEase activity [2]. PMPMEase catalyzes the only reversible and terminal reaction of the polyisoprenylation pathway and is overexpressed in various cancers including 93% of pancreatic ductal adenocarcinoma cases [3]. PMPMEase-IN-1 may provide a useful strategy for cancer inhibition by enhancing its affinity for polyisoprenyl derivatives [1].

PMPMEase-IN-1 vs. Other PMPMEase Inhibitors


Generic substitution among PMPMEase inhibitors is not scientifically valid due to substantial quantitative divergence in both enzyme inhibition kinetics and cellular potency. Within the same 2-thioethanesulfonyl fluoride chemical series, pseudo first-order kinetics revealed over a 680-fold difference in k(obs)/[I] values between structural analogs [1]. In cellular degeneration assays, EC50 values within this series varied from 49 µM to >1000 µM depending on polyisoprenyl derivatization [1]. Furthermore, alternative inhibitor classes such as polyisoprenylated cysteinyl amide inhibitors (PCAIs) exhibit fundamentally different structure-activity relationships, with Ki values ranging from 3.7 to 20 µM for enzyme inhibition despite showing cellular EC50 values of 1 to 3 µM, indicating distinct mechanisms of action that preclude simple interchangeability [2].

PMPMEase-IN-1: Comparative Potency & Selectivity


Neuroblastoma Cell Degeneration Potency

PMPMEase-IN-1, structurally identified as a C10 S-alkyl substituted 2-thioethanesulfonyl fluoride, demonstrated an observed rate constant-to-inhibitor concentration ratio of k(obs)/[I] = 1800 M⁻¹s⁻¹ in pseudo first-order kinetics assays, representing a 298-fold increase relative to the prototypical serine hydrolase inhibitor PMSF (6 M⁻¹s⁻¹). In human neuroblastoma SH-SY5Y cell degeneration assays, PMPMEase-IN-1 exhibited an EC50 value of 49 µM, compared to 130 µM for the S-trans,trans-farnesyl derivative L-28 and >1000 µM for PMSF [1]. The compound occupies an intermediate position in the structure-activity series, with the S-trans-geranylated derivative L-23 achieving the highest k(obs)/[I] value of 4100 M⁻¹s⁻¹ but showing reduced cellular potency (130 µM EC50) relative to PMPMEase-IN-1 [1].

Neuroblastoma Cell viability Sulfonyl fluoride inhibitors

Covalent vs. Competitive Inhibition Mechanism

PMPMEase-IN-1 belongs to the 2-thioethanesulfonyl fluoride class that acts through sulfonyl fluoride-mediated covalent modification of the PMPMEase active site serine residue, as demonstrated by the structure-activity relationship established for this chemical series [1]. In contrast, polyisoprenylated cysteinyl amide inhibitors (PCAIs) function as reversible competitive inhibitors with Ki values ranging from 3.7 to 20 µM for PMPMEase inhibition [2]. The distinct inhibition mechanisms translate to different cellular pharmacology profiles: PCAIs inhibit cell viability with EC50 values of 1 to 3 µM across multiple cancer cell lines despite their relatively poor enzyme inhibition (Ki 3.7-20 µM) [2], whereas PMPMEase-IN-1 exhibits an EC50 of 49 µM in SH-SY5Y neuroblastoma cells with more potent enzyme inhibition kinetics [1].

Enzyme inhibition mechanism Covalent inhibitor Competitive inhibitor

Potency vs. Clinical Anticancer Agents

Several clinically used anticancer agents exhibit off-target PMPMEase inhibitory activity. At a concentration of 1 mM, cyclophosphamide inhibited 62% of PMPMEase activity, mechlorethamine inhibited 35%, and tamoxifen inhibited 55% [1]. In comparison, the sulfonyl fluoride series including PMPMEase-IN-1 was designed as dedicated, high-affinity PMPMEase inhibitors with k(obs)/[I] values up to 4100 M⁻¹s⁻¹ and cellular EC50 values as low as 49 µM [2]. The substantial difference in potency (millimolar concentrations required for partial inhibition by clinical agents vs. micromolar cellular potency for PMPMEase-IN-1) establishes PMPMEase-IN-1 as a superior tool compound for probing PMPMEase-specific biology without confounding polypharmacology.

Drug repurposing Anticancer agents Off-target activity

PMPMEase Overexpression in Pancreatic Cancer

PMPMEase is overexpressed in 93% of pancreatic ductal adenocarcinoma cases, with significantly higher expression compared to both normal adjacent tissue (NAT) and non-tumor tissue (p<0.0001) [1]. The enzyme is also overexpressed in various other cancers and its inhibition induces the death of cancer cells harboring constitutively active K-Ras proteins [2]. This established target-disease linkage provides the biological rationale for selecting PMPMEase-IN-1 over general esterase inhibitors that lack this disease-specific target engagement profile. The compound's demonstrated cellular activity in neuroblastoma SH-SY5Y cells (EC50 = 49 µM) [3] provides a quantitative benchmark for establishing assay conditions in pancreatic cancer models where PMPMEase is pathologically overexpressed.

Pancreatic cancer Biomarker Target validation

Chemical Identity and Purity

PMPMEase-IN-1 is definitively identified by CAS Registry Number 1190196-76-9, molecular formula C12H21FO2S2, and molecular weight 280.42 g/mol [1][2]. The SMILES notation O=S(CCSC/C=C(C)/CC/C=C(C)C)(F)=O provides unambiguous structural specification [1]. Unlike the broader PCAI class, which encompasses multiple compounds with varying structures and Ki values ranging from 3.7 to 20 µM [3], PMPMEase-IN-1 represents a single, well-defined chemical entity. This precise identity ensures experimental reproducibility and eliminates batch-to-batch variability in composition that may occur with compound mixtures or less stringently characterized analogs.

Quality control Compound authentication Reproducibility

PMPMEase-IN-1 Research Applications


Neuroblastoma Degeneration Studies

Researchers investigating PMPMEase-mediated cell death mechanisms in neuroblastoma should employ PMPMEase-IN-1 at concentrations informed by its established EC50 of 49 µM in SH-SY5Y cells [1]. The compound's C10 S-alkyl substitution yields a k(obs)/[I] of 1800 M⁻¹s⁻¹, providing 298-fold greater enzyme inhibition efficiency than the prototypical inhibitor PMSF [1]. This potency advantage enables experimental designs requiring robust PMPMEase inhibition without the confounding off-target effects associated with millimolar concentrations of less potent inhibitors. For comparative studies, the farnesyl derivative L-28 (EC50 = 130 µM) and geranyl derivative L-23 (EC50 = 130 µM) serve as appropriate structural controls within the same chemical series [1].

Pancreatic Cancer PMPMEase Studies

Given that PMPMEase is overexpressed in 93% of pancreatic ductal adenocarcinoma cases with significantly elevated levels compared to normal tissue (p<0.0001) [2], PMPMEase-IN-1 is a rational tool compound for validating PMPMEase as a therapeutic target in pancreatic cancer models. The compound's established cellular activity (EC50 = 49 µM in neuroblastoma cells [1]) provides a quantitative starting point for dose-ranging studies in pancreatic cancer cell lines expressing mutant K-Ras. Researchers should note that alternative PMPMEase-targeting agents such as PCAIs achieve lower cellular EC50 values (as low as 1.9 µM in Mia PaCa-2 and BxPC-3 pancreatic cancer cells [2]) but operate through a distinct competitive inhibition mechanism [3], making them complementary rather than interchangeable tools.

Polyisoprenyl-Dependent SAR Studies

PMPMEase-IN-1 serves as a critical reference compound within the 2-thioethanesulfonyl fluoride SAR series. The series demonstrates that polyisoprenyl derivatization dramatically enhances inhibitor affinity, with k(obs)/[I] values spanning from 6 M⁻¹s⁻¹ for PMSF to 4100 M⁻¹s⁻¹ for L-23—a >680-fold range [1]. PMPMEase-IN-1, with its C10 S-alkyl substitution (k(obs)/[I] = 1800 M⁻¹s⁻¹), occupies a defined intermediate position that is essential for understanding the relationship between lipophilic substitution and enzyme inhibition kinetics. Its cellular potency (EC50 = 49 µM) relative to L-28 (EC50 = 130 µM) despite comparable k(obs)/[I] values also makes it valuable for dissecting the relationship between biochemical inhibition efficiency and cellular activity [1].

Mechanism Comparison Across Inhibitor Classes

PMPMEase-IN-1, as a representative covalent sulfonyl fluoride inhibitor, provides a mechanistically distinct comparator for studies involving reversible competitive inhibitors such as PCAIs. While PCAIs exhibit Ki values of 3.7 to 20 µM for PMPMEase inhibition yet achieve cellular EC50 values of 1 to 3 µM [3], PMPMEase-IN-1 demonstrates a different enzyme-to-cellular potency relationship with k(obs)/[I] = 1800 M⁻¹s⁻¹ and EC50 = 49 µM [1]. This divergence makes PMPMEase-IN-1 essential for experiments designed to discriminate between PMPMEase-dependent and PMPMEase-independent cellular effects, particularly in studies where covalent active site modification is the intended pharmacological intervention.

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